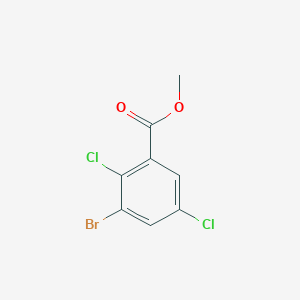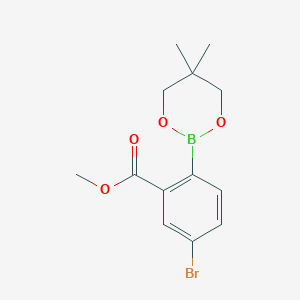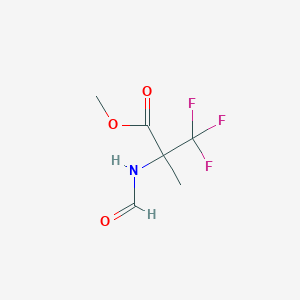
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione (DMFPAI) is a novel compound that has been studied for its potential biomedical applications. DMFPAI is a member of the indene family, a class of compounds that are known for their anti-inflammatory, antioxidant, and analgesic properties. DMFPAI has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. In addition, DMFPAI has been studied for its potential to modulate the activity of certain enzymes and receptor proteins, as well as its ability to affect the expression of certain genes.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been studied for its potential biomedical applications in a variety of fields. The compound has been investigated for its anti-tumor, anti-inflammatory, and anti-oxidant effects. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been studied for its ability to modulate the activity of certain enzymes and receptor proteins, as well as its ability to affect the expression of certain genes. 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has also been studied for its potential applications in the treatment of cancer, inflammation, and neurological diseases.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been shown to modulate the activity of certain receptor proteins, such as the epidermal growth factor receptor (EGFR). Furthermore, 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been shown to affect the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and PLA2. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been shown to modulate the activity of certain receptor proteins, such as EGFR. Furthermore, 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been shown to affect the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione for laboratory experiments include its relatively low cost and its wide range of biological activities. In addition, the compound is relatively stable and can be synthesized from commercially available starting materials. However, there are also some limitations to using 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione for laboratory experiments. The compound is relatively insoluble in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, the compound is relatively unstable in the presence of light and heat, which can also limit its use in certain types of experiments.
Zukünftige Richtungen
Given the wide range of biological activities of 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione, there are several potential future directions for research. These include further exploration of the compound's anti-tumor, anti-inflammatory, and anti-oxidant effects, as well as its ability to modulate the activity of certain enzymes and receptor proteins. In addition, further research could be conducted to explore the compound's potential applications in the treatment of cancer, inflammation, and neurological diseases. Furthermore, further studies could be conducted to explore the compound's effects on gene expression and its potential for use in drug delivery systems. Finally, further research could be conducted to explore the compound's potential for use in the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione has been studied extensively. The compound can be synthesized from commercially available 1-fluoro-4-nitrobenzene and 3,4-dimethoxybenzaldehyde, which are reacted in the presence of a base such as sodium hydroxide. The reaction is then quenched with aqueous acetic acid and the resulting product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)indene-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2S/c1-26-19-12-7-14(13-20(19)27-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)28/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGDZUIEBWUCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=S)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

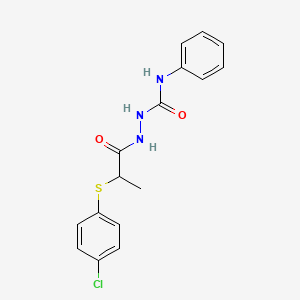
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
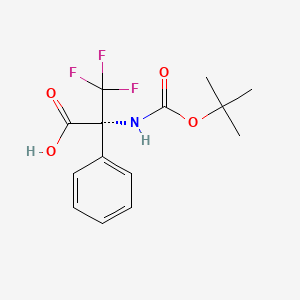
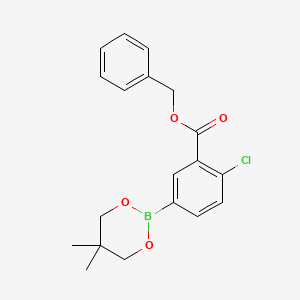


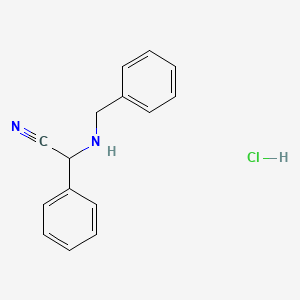
amino}propanoic acid](/img/structure/B6328130.png)


